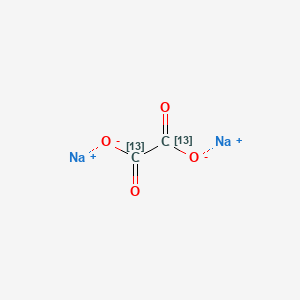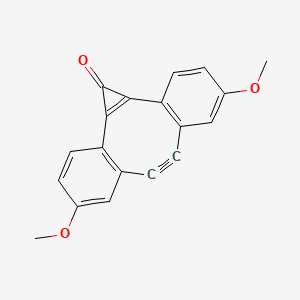
Fl-DIBO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorogenic dibenzocyclooctyne (Fl-DIBO) is a selective and high sensitivity fluorescent probe used in click chemistry. It reacts rapidly with azide compounds to form highly fluorescent products with a maximum emission wavelength of 469 nm and excitation wavelength of 363 nm . This compound is particularly useful for labeling diazo-tagged proteins without detectable background signal interference .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation method involves resuspending the protein with 1×PBS (pH 7.4) and incubating with NHS-activated ester (25 mM in DMSO) overnight at room temperature . The labeled proteins are then co-incubated with Fl-DIBO (25-500 μM) at 37°C for 18 hours .
Industrial Production Methods
The industrial production of fluorogenic dibenzocyclooctyne involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically produced in solid form, with a light yellow to yellow appearance . It is stored at 4°C, protected from light, and can be dissolved in solvents like DMSO for use .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorogenic dibenzocyclooctyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
The common reagents used in these reactions include azide compounds and copper catalysts. The reaction conditions typically involve room temperature or slightly elevated temperatures (up to 37°C) and solvents like DMSO or PBS .
Major Products
The major products formed from these reactions are highly fluorescent triazole compounds, which are useful for various labeling and detection applications in biological and chemical research .
Wissenschaftliche Forschungsanwendungen
Fluorogenic dibenzocyclooctyne has a wide range of applications in scientific research:
Wirkmechanismus
Fluorogenic dibenzocyclooctyne exerts its effects through a click chemistry mechanism. It contains an alkyne group that reacts with azide compounds to form triazole linkages . This reaction is highly specific and efficient, resulting in the formation of highly fluorescent products. The molecular targets involved in this mechanism are azide-containing molecules, and the pathway involves copper-catalyzed azide-alkyne cycloaddition .
Vergleich Mit ähnlichen Verbindungen
Fluorogenic dibenzocyclooctyne is unique in its high sensitivity and selectivity for azide compounds. Similar compounds include other dibenzocyclooctyne derivatives and fluorogenic probes like nitrones, nitrile oxides, and diazo derivatives . fluorogenic dibenzocyclooctyne stands out due to its rapid reaction kinetics and high fluorescence intensity, making it particularly useful for applications requiring minimal background signal interference .
Eigenschaften
Molekularformel |
C19H12O3 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
InChI-Schlüssel |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
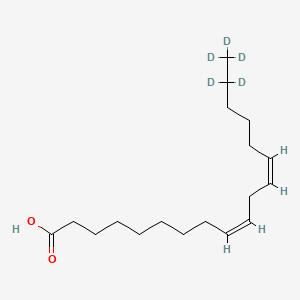
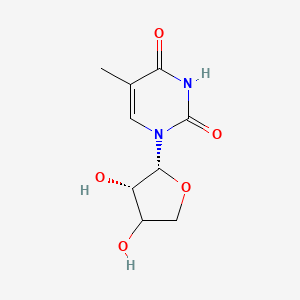

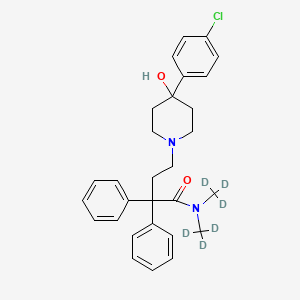
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)




![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
